![molecular formula C8H9N3O2 B15206556 (5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol This compound features an imidazo[1,2-a]pyrazine core, which is a fused bicyclic structure, and a methanol group attached to the second position of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol typically involves the condensation of 2-aminopyrazine with appropriate aldehydes or ketones under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methanol group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methanol groups can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The imidazo[1,2-a]pyrazine core can also interact with nucleic acids or proteins, influencing their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazines: Compounds with different substituents at various positions on the imidazo[1,2-a]pyrazine core.
Uniqueness
(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is unique due to the presence of both methoxy and methanol groups, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern also allows for targeted interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9N3O2 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
(5-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O2/c1-13-8-3-9-2-7-10-6(5-12)4-11(7)8/h2-4,12H,5H2,1H3 |
Clave InChI |
FGKPMNXROUPKLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC2=NC(=CN12)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



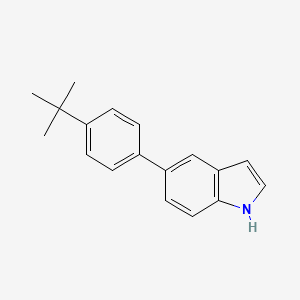
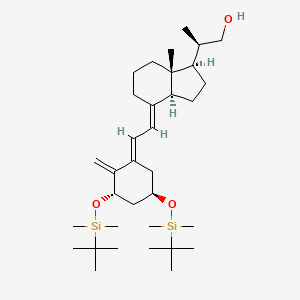


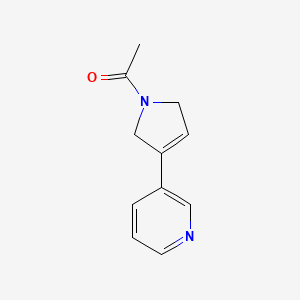
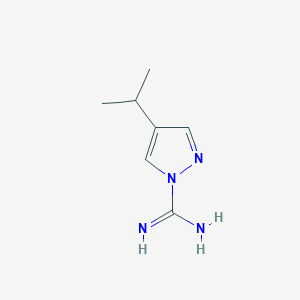

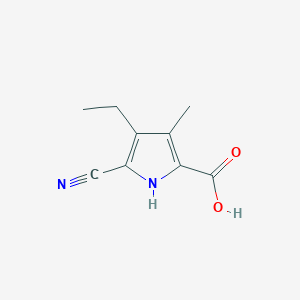
![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
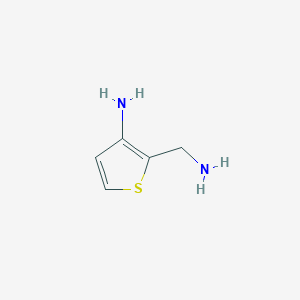

![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)
